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Compound of Interest

Compound Name: 4-Phenylazobenzoyl chloride

Cat. No.: B091048

An In-depth Technical Guide to the Azo Group in 4-Phenylazobenzoyl Chloride

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-Phenylazobenzoyl chloride (PABC) is a versatile organic compound characterized by the
presence of a reactive acyl chloride and a photo-responsive azo group. The core of its
functionality lies in the interplay between these two moieties. The azo group (-N=N-), acting as
a potent electron-withdrawing group, significantly enhances the electrophilicity of the carbonyl
carbon, making PABC an excellent acylating agent. Furthermore, the azo bridge, a classic
chromophore, imparts color and allows for photo-isomerization, making it a valuable building
block for creating photo-switchable materials, molecular probes, and polymer derivatives. This
guide provides a comprehensive overview of the structure, reactivity, synthesis, and
spectroscopic properties of 4-Phenylazobenzoyl chloride, with a focus on the central role of
its azo group.

Physicochemical and Structural Properties

4-Phenylazobenzoyl chloride is typically an orange-red or yellow-to-brown crystalline solid.[1]
[2][3] It is soluble in various organic solvents such as dichloromethane and chloroform but is
insoluble in water, with which it reacts.[1]
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The key physicochemical and structural data for 4-Phenylazobenzoyl chloride are
summarized below for easy reference.

Property Value Reference(s)
CAS Number 104-24-5 [1114]
Molecular Formula C13HsCIN20 [11[4]
Molecular Weight 244.68 g/mol [1114]

Light yellow to brown or
Appearance _ [1][2](3]
orange-red crystalline powder

Melting Point 94-97 °C [2][4]

Hammett Constant (op) +0.64 (for -N=N-Ph group) [5]

The Azo Group: Electronic Effects and Reactivity

The defining characteristic of 4-Phenylazobenzoyl chloride is the powerful electronic
influence of the para-phenylazo substituent on the reactivity of the benzoyl chloride moiety.

Electronic Profile

The phenylazo group (-N=N-CeHs5) is a strong electron-withdrawing group. This is quantified by
its positive Hammett substituent constant (op = +0.64), which indicates a significant reduction
in electron density on the aromatic ring to which it is attached.[5] This effect is a combination of
two factors:

 Inductive Effect (-1): The nitrogen atoms are more electronegative than carbon, pulling
electron density away from the benzene ring through the sigma bond framework.[6]

e Resonance Effect (-M): The azo group can delocalize the Tt-electrons of the benzene ring
into its own Tt system, further withdrawing electron density. This is particularly effective from
the ortho and para positions.

This strong electron withdrawal makes the carbonyl carbon of the acyl chloride group highly
electrophilic and, therefore, extremely susceptible to nucleophilic attack.
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Caption: Electronic influence of the azo group on the benzoyl chloride moiety.

Reactivity in Nucleophilic Acyl Substitution

The electron-deficient nature of the carbonyl carbon makes 4-Phenylazobenzoyl chloride an
excellent reagent for acylation reactions. It reacts readily with a wide range of nucleophiles,
including amines, alcohols, and thiols, to form the corresponding amides, esters, and
thioesters. The reaction proceeds via the standard nucleophilic acyl substitution mechanism.
The high reactivity means that reactions can often be carried out under mild conditions.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of 4-
Phenylazobenzoyl chloride and a representative subsequent reaction.

Synthesis of 4-Phenylazobenzoyl Chloride

This protocol describes the conversion of 4-phenylazobenzoic acid to the corresponding acyl
chloride using oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF).[7]

Materials:

4-Phenylazobenzoic acid

» Oxalyl chloride ((COCI)2)

¢ N,N-Dimethylformamide (DMF), anhydrous
e Dichloromethane (DCM), anhydrous

» Three-necked round-bottom flask

» Magnetic stirrer and stir bar

e Dropping funnel

* Ice/water bath

 Inert atmosphere setup (e.g., nitrogen or argon line)
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Procedure:

e Setup: An oven-dried three-necked flask equipped with a magnetic stir bar, a dropping
funnel, and a nitrogen inlet is charged with 4-phenylazobenzoic acid (1.0 equiv).

e Solvent Addition: Anhydrous DCM is added to the flask to create a suspension (approx. 0.3
M concentration).

o Catalyst Addition: A catalytic amount of anhydrous DMF (e.g., 1-2 drops per 10 mmol of acid)
is added to the suspension via syringe.

e Cooling: The reaction mixture is cooled to 0 °C using an ice/water bath while stirring.

o Reagent Addition: Oxalyl chloride (1.5 equiv) is dissolved in a small amount of anhydrous
DCM and added to the dropping funnel. The oxalyl chloride solution is then added dropwise
to the stirred suspension over 30 minutes. Vigorous gas evolution (CO, CO2, HCI) will be
observed.

» Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is
stirred at room temperature for 2-4 hours, or until gas evolution ceases and the solution
becomes clear and homogenous.

o Work-up: The solvent and excess oxalyl chloride are carefully removed under reduced
pressure using a rotary evaporator. The resulting solid is 4-Phenylazobenzoyl chloride,
which can be purified by recrystallization from a non-polar solvent like hexane or petroleum
ether if necessary.[2]
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Caption: General workflow for the synthesis of 4-Phenylazobenzoyl chloride.

Protocol for Amide Formation (Reaction with Aniline)

This protocol details the reaction of 4-Phenylazobenzoyl chloride with aniline to form N-
phenyl-4-(phenylazo)benzamide, a representative nucleophilic acyl substitution.[8][9]

Materials:

* 4-Phenylazobenzoyl chloride
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Aniline

Triethylamine (EtsN) or Pyridine
Dichloromethane (DCM), anhydrous
Separatory funnel

Magnetic stirrer and stir bar

Procedure:

Amine Solution: In a round-bottom flask, dissolve aniline (1.0 equiv) and triethylamine (1.1
equiv, as an HCI scavenger) in anhydrous DCM.

Cooling: Cool the solution to 0 °C in an ice/water bath with stirring.

Acylation: Dissolve 4-Phenylazobenzoyl chloride (1.0 equiv) in a minimal amount of
anhydrous DCM and add it dropwise to the cooled amine solution.

Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the
reaction progress by thin-layer chromatography (TLC).

Quenching: Upon completion, quench the reaction by adding water.

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially
with dilute HCI (to remove excess amine and triethylamine hydrochloride), saturated
NaHCOs solution (to remove any residual acid), and brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2S0a),
filter, and remove the solvent under reduced pressure to yield the crude amide product.

Purification: The product can be purified by recrystallization or column chromatography.

Spectroscopic Data Analysis

The structure of 4-Phenylazobenzoyl chloride can be confirmed through various

spectroscopic techniques. The azo group, as a powerful chromophore, dominates the UV-
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Visible spectrum.

Suantitative S oL

Wavelength/Waven

Technique . Assignment Reference(s)
umber/Shift
o U — TU* transition
UV-Vis (in THF) ~350 nm ) [10]
(conjugated system)
n — Tt* transition (azo
~450 nm [8]
group)
C=0 stretch (acyl
FTIR (KBr Pellet) ~1770-1790 cm~1 ] [11][12]
chloride)
~1400-1450 cm~1 & N=N stretch (azo
[11][12]
~1580 cm™1 group)
C=C stretch (aromatic
~1600 & ~1490 cm~1 . [11][12]
rings)
Protons ortho to -
1H NMR (CDCIs) 4 8.2-8.4 ppm (d) [4][13]
COocCl
Protons ortho to -
0 7.9-8.1 ppm (m) N=N- and on -N=N-Ph  [4][13]
ring
Protons meta/para on
0 7.4-7.6 ppm (M) [41[13]

-N=N-Ph ring

Note: Exact peak positions may vary slightly based on solvent and instrumentation.

The UV-Vis spectrum is characterized by a high-intensity 1t — 1t* transition and a lower-

intensity, longer-wavelength n — 1t* transition, which is characteristic of the azo chromophore.

[8][10] The IR spectrum clearly shows the strong carbonyl stretch of the highly reactive acyl

chloride group at a high wavenumber. The H NMR spectrum displays characteristic downfield

signals for the aromatic protons, deshielded by the electron-withdrawing azo and carbonyl

chloride groups.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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